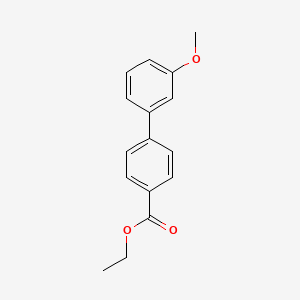

Ethyl 4-(3-methoxyphenyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

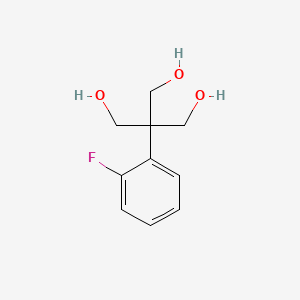

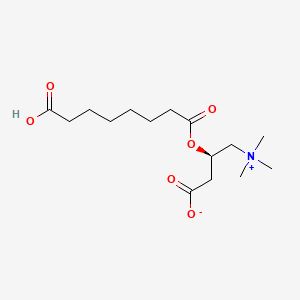

Ethyl 4-(3-methoxyphenyl)benzoate is a chemical compound with the molecular formula C16H16O3 . It is structurally characterized based on elemental analyses, 1H NMR, 13C NMR, UV-Vis, and IR spectral data .

Synthesis Analysis

The synthesis of Ethyl 4-(3-methoxyphenyl)benzoate involves several steps. A novel Schiff base, ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methylene-amino]benzoate (HL), was prepared and structurally characterized . The synthesis process involves alkylation, esterification, and further alkylation .Molecular Structure Analysis

The molecular structure of Ethyl 4-(3-methoxyphenyl)benzoate has been determined by single crystal X-ray diffraction studies . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving Ethyl 4-(3-methoxyphenyl)benzoate are complex and involve multiple steps. For example, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Physical And Chemical Properties Analysis

Ethyl 4-(3-methoxyphenyl)benzoate has a molecular weight of 180.20 g/mol . Its physical and chemical properties include its structure, chemical names, and classification .Aplicaciones Científicas De Investigación

1. Use as a Local Anesthetic

- Application Summary : Ethyl 4-(3-methoxyphenyl)benzoate has been studied for its potential use as a local anesthetic. In this research, a total of 16 compounds were designed and synthesized .

- Methods of Application : The synthesis involved three steps: alkylation, esterification, and alkylation . The newly designed target compounds were evaluated via surface anesthesia, infiltration anesthesia, block anesthesia, and acute toxicity tests .

- Results : The results of biological activity experiments showed that some compounds had a good local anesthetic effect, and the results of acute toxicity tests showed that the target compounds had low toxicity .

2. Use in Liquid Single-Crystal Elastomers

- Application Summary : Carbazole-based liquid single-crystal elastomers (LSCEs) are valuable fluorescent flexible materials to perform optical mechanotransduction under ambient conditions.

3. Use as Ultraviolet Filters for Cosmetic Applications

- Application Summary : Ethyl 4-(3-methoxyphenyl)benzoate could potentially be used as an ultraviolet (UV) filter in cosmetic applications. UV filters are active ingredients of sunscreen products that reduce the risk of skin disorders such as sunburn, skin aging, and cancer by absorbing, reflecting, and scattering UV radiation .

4. Use in Electroactive Conducting Copolymers

- Application Summary : Ethyl 4-aminobenzoate, which is structurally similar to Ethyl 4-(3-methoxyphenyl)benzoate, has been used to afford an electroactive conducting copolymer with o-anisidine .

5. Use in the Synthesis of Schiff Bases

- Application Summary : Ethyl 4-aminobenzoate, which is structurally similar to Ethyl 4-(3-methoxyphenyl)benzoate, has been used in the synthesis of Schiff bases . Schiff bases are a class of organic compounds that have a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group .

6. Use in the Synthesis of Bromomethylbenzoate

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 4-(3-methoxyphenyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-3-19-16(17)13-9-7-12(8-10-13)14-5-4-6-15(11-14)18-2/h4-11H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXRLOGPAMRGJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60720237 |

Source

|

| Record name | Ethyl 3'-methoxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3-methoxyphenyl)benzoate | |

CAS RN |

155061-61-3 |

Source

|

| Record name | Ethyl 3'-methoxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-Dioxa-1-azabicyclo[5.2.0]nonane](/img/structure/B600075.png)

![(4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B600084.png)

![3,3,5,5-Tetramethyl-1,4-diazabicyclo[2.2.2]octan-2-one](/img/structure/B600085.png)